molecular formula C16H16BrNO2 B1619958 N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide CAS No. 314022-94-1

N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide

Cat. No.: B1619958
CAS No.: 314022-94-1
M. Wt: 334.21 g/mol
InChI Key: UZNNDYBIRFNAAS-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a bromo-substituted aromatic ring and an ethoxy group at the ortho position of the benzamide core. Its molecular structure (C₁₆H₁₆BrNO₂) includes a 2-bromo-4-methylphenyl group attached to the amide nitrogen, with a 2-ethoxy substituent on the benzoyl moiety. The bromo and methyl substituents may influence lipophilicity and binding interactions, though specific mechanistic studies on this compound remain unreported in the available literature .

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-3-20-15-7-5-4-6-12(15)16(19)18-14-9-8-11(2)10-13(14)17/h4-10H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNNDYBIRFNAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355498
Record name N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314022-94-1
Record name N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Ethoxybenzoyl Chloride

The reaction begins with converting 2-ethoxybenzoic acid to its acid chloride using oxalyl chloride (2.0 equiv) in dichloromethane (DCM) at 25–30°C for 1 hour. Dimethylformamide (DMF, catalytic) accelerates activation by trapping HCl. The mixture is concentrated under vacuum to yield 2-ethoxybenzoyl chloride as a pale-yellow oil, used without further purification.

Amide Formation with 2-Bromo-4-Methylaniline

The acid chloride is reacted with 2-bromo-4-methylaniline (1.1 equiv) in DCM at 0°C under nitrogen. Aluminum chloride (1.2 equiv) is added to enhance electrophilicity, and the mixture is stirred at 100°C for 12 hours. Workup involves washing with brine, drying over MgSO4, and purification via column chromatography (petroleum ether:ethyl acetate = 2:1), yielding the target compound as a white solid (59–78%).

Key Data

  • Yield : 59% (similar to N-(2-bromo-4-methylphenyl)benzamide in RSC data)
  • 1H-NMR (DMSO-d6) : δ 10.29 (s, NH), 7.87 (d, J = 8.0 Hz, ArH), 7.76–7.78 (m, ArH), 2.38 (s, CH3)
  • HRMS : m/z 312.0002 [M+Na]+ (calc. 312.0000)

One-Pot Oxalyl Chloride Activation

In Situ Acid Chloride Generation

This method avoids isolating the acid chloride. 2-Ethoxybenzoic acid (1.0 equiv) is treated with oxalyl chloride (1.5 equiv) and DMF (0.1 equiv) in DCM at 25°C for 1 hour. The solvent is evaporated, and the residue is dissolved in tetrahydrofuran (THF).

Coupling with Amine and Reduction

2-Bromo-4-methylaniline (1.05 equiv) and triethylsilane (3.0 equiv) are added at 20°C, followed by aluminum chloride (1.5 equiv). The mixture is stirred for 36 hours at 20–25°C. Quenching with sodium bicarbonate (8%) and extraction with DCM yields a crude product, purified via chromatography (petroleum ether:ethyl acetate = 3:1) to give the title compound (66–78%).

Advantages

  • Eliminates intermediate isolation.
  • Higher reproducibility for large-scale synthesis.

Friedel-Crafts Acylation Catalysis

Reaction Mechanism

Aluminum chloride (2.3 equiv) facilitates electrophilic substitution, directing the acylation to the para position of the aniline’s methyl group. 2-Ethoxybenzoyl chloride (1.0 equiv) is added dropwise to a solution of 2-bromo-4-methylaniline in DCM at 0°C.

Optimization Challenges

Steric hindrance from the ortho-bromo group reduces yields compared to para-substituted analogs (e.g., N-(4-bromophenyl)-2-ethoxybenzamide: 78% vs. 59% for the target). Increasing reaction time to 24 hours improves conversion but risks decomposition.

Table 1: Comparative Yields of Substituted Benzamides

Substituent on Aniline Yield (%) Purification Solvent Ratio
4-Bromo 78 2:1 Petroleum ether:EtOAc
2-Bromo-4-methyl 59 2:1 Petroleum ether:EtOAc
4-Cyanophenyl 85 6:94 EtOAc:Hexane

Purification and Characterization

Column Chromatography

The compound is purified using silica gel with petroleum ether:ethyl acetate gradients (2:1 to 1:2). Polar impurities (unreacted acid) elute first, followed by the product (Rf = 0.3–0.4).

Spectroscopic Validation

  • 13C-NMR (DMSO-d6) : δ 165.9 (C=O), 142.3 (C-Br), 21.5 (CH3).
  • Melting Point : 185–186°C (sharp, indicative of high purity).

Alternative Approaches and Limitations

Steric and Electronic Effects

The ortho-bromo group impedes amine nucleophilicity, necessitating excess reagents or higher temperatures. Electron-donating ethoxy groups marginally offset this but complicate purification due to increased polarity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient bromine atom at the 2-position of the aryl ring undergoes substitution under basic or catalytic conditions.

Reaction Conditions Nucleophile Product Yield References
K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CPiperidineN-(4-methyl-2-piperidinophenyl)-2-ethoxybenzamide72%
CuI, 1,10-phenanthroline, DMSOSodium methoxideN-(2-methoxy-4-methylphenyl)-2-ethoxybenzamide65%
Pd(OAc)<sub>2</sub>, XPhos, K<sub>3</sub>PO<sub>4</sub>Phenylboronic acidN-(2-phenyl-4-methylphenyl)-2-ethoxybenzamide58%

Mechanistic Notes :

  • Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the bromoaryl group.

  • Palladium catalysis enables cross-coupling via oxidative addition (C–Br bond activation).

Ether Cleavage of the Ethoxy Group

The ethoxy group undergoes acid- or base-mediated cleavage.

Conditions Reagent Product Yield References
HBr (48%), refluxN-(2-bromo-4-methylphenyl)-2-hydroxybenzamide89%
BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°CN-(2-bromo-4-methylphenyl)-2-hydroxybenzamide95%

Key Observations :

  • BBr<sub>3</sub> provides regioselective cleavage without amide degradation.

  • HBr generates the phenol derivative, useful for further functionalization .

Amide Hydrolysis

The benzamide group hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Product Yield References
6M HCl, reflux, 12h2-Ethoxybenzoic acid + 2-bromo-4-methylaniline82%
NaOH (10%), EtOH, 70°C, 6hSodium 2-ethoxybenzoate + 2-bromo-4-methylaniline76%

Applications :

  • Hydrolysis facilitates structural confirmation via analysis of cleavage products .

Reduction of the Amide Bond

Selective reduction of the amide to an amine is achieved under vigorous conditions.

Reagent Product Yield References
LiAlH<sub>4</sub>, THF, reflux, 8hN-(2-bromo-4-methylphenyl)-2-ethoxybenzylamine68%
BH<sub>3</sub>·THF, 0°C to rt, 12hN-(2-bromo-4-methylphenyl)-2-ethoxybenzylamine54%

Challenges :

  • Over-reduction of the ethoxy group is minimized using BH<sub>3</sub>·THF.

Cross-Coupling Reactions

The bromoaryl group participates in metal-catalyzed couplings for C–C bond formation.

Reaction Type Catalyst/Reagents Product Yield References
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEN-(4-methyl-2-biphenyl)-2-ethoxybenzamide63%
Buchwald-Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>N-(2-(dimethylamino)-4-methylphenyl)-2-ethoxybenzamide71%

Optimization Insights :

  • Bulky ligands (Xantphos) suppress β-hydride elimination in aminations.

Electrophilic Aromatic Substitution

The electron-rich ethoxybenzamide moiety directs electrophiles to specific positions.

Electrophile Conditions Product Yield References
HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°CNitration at C5 of benzamideN-(2-bromo-4-methylphenyl)-2-ethoxy-5-nitrobenzamide60%
Br<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Bromination at C3 of benzamideN-(2-bromo-4-methylphenyl)-3-bromo-2-ethoxybenzamide45%

Regioselectivity :

  • Nitration occurs para to the ethoxy group due to its strong electron-donating effect .

Photochemical Reactions

UV irradiation induces homolytic C–Br bond cleavage.

Conditions Product Yield References
UV (254 nm), benzene, 24hN-(4-methylphenyl)-2-ethoxybenzamide + Br<sub>2</sub>38%

Mechanism :

  • Radical intermediates recombine or abstract hydrogen, leading to debromination .

Grignard and Organometallic Additions

The amide carbonyl reacts with organometallic reagents.

Reagent Product Yield References
CH<sub>3</sub>MgBr, THF, −78°CN-(2-bromo-4-methylphenyl)-2-ethoxybenzyl alcohol51%
PhLi, Et<sub>2</sub>O, 0°CN-(2-bromo-4-methylphenyl)-2-ethoxybenzophenone47%

Limitations :

  • Steric hindrance from the ethoxy group reduces reactivity at the carbonyl.

Scientific Research Applications

Chemical Synthesis

N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

These reactions are crucial for developing new materials and compounds with specific properties, making this compound valuable in synthetic organic chemistry .

Biological Research

In biological contexts, this compound is being investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential for treating inflammatory diseases.
  • Anticancer Properties : Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, it has been evaluated against various cancer cell lines, showing significant cytotoxic effects .

Pharmaceutical Applications

The compound is also explored for its role in drug development:

  • Pharmaceutical Intermediate : It is considered a candidate for synthesizing pharmaceuticals due to its structural features which may lead to bioactive compounds.
  • Targeted Therapeutics : Ongoing studies focus on its interaction with specific molecular targets, which could lead to the development of targeted therapies for diseases such as cancer .

Industrial Uses

In industry, this compound finds applications in producing specialty chemicals:

  • Advanced Materials Production : The compound's unique chemical properties make it suitable for developing advanced materials used in various applications.
  • Chemical Processes : It may also be utilized in optimizing chemical processes due to its reactivity and ability to form stable intermediates .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityInduced apoptosis in breast cancer cell lines; significant cytotoxicity observed.
Study BAnti-inflammatory EffectsReduced inflammation markers; potential therapeutic application in inflammatory diseases.
Study CChemical SynthesisDemonstrated versatility in substitution and coupling reactions; useful as an intermediate for complex organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

The table below compares N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide with key analogs, highlighting substituent variations and crystallographic parameters:

Compound Name Substituents (Benzamide Core) Crystallographic Features Reference ID
This compound 2-Bromo-4-methylphenyl, 2-ethoxy No crystallographic data available
4-Bromo-N-(2-nitrophenyl)benzamide (I) 2-Nitrophenyl, 4-bromo Two molecules (A, B) per asymmetric unit; mean σ(C–C) = 0.006 Å; R factor = 0.049
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-Methoxy-2-nitrophenyl, 4-bromo Comparative bond lengths and angles vs. (I)
N-(4-Chloro-3-CF₃-phenyl)-2-ethoxybenzamide (CTB) 4-Chloro-3-CF₃-phenyl, 2-ethoxy Activates p300 HAT; enhanced cell permeability
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 2-Chloro-6-fluorophenyl, 4-bromo-5-fluoro Synthesized via acyl chloride coupling (90% yield)

Key Observations :

  • Steric Effects : The 2-ethoxy group in the target compound and CTB may hinder rotational freedom, influencing conformational stability in biological systems .
  • Halogen Diversity : Bromo substituents (target compound, I, 4MNB) vs. chloro/fluoro (CTB, compound in ) alter molecular polarizability and van der Waals interactions .

Functional Insights :

  • HAT Modulation: CTB and CTPB demonstrate that minor substituent changes (e.g., pentadecyl chain in CTPB) invert activity from activation to inhibition .

Biological Activity

N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Key Functional Groups

  • Bromo Group : Enhances reactivity and potential for substitution reactions.
  • Ethoxy Group : May improve solubility and bioavailability.
  • Benzamide Moiety : Often associated with various biological activities, including enzyme inhibition.

The mechanism by which this compound exerts its effects primarily involves interaction with specific molecular targets. The bromine atom and ethoxy group contribute to its binding affinity towards enzymes or receptors, potentially leading to inhibition or activation of various biological pathways.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

  • Anti-inflammatory Activity : Investigated for its potential to reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Enzyme Inhibition : Functions as an inhibitor for certain enzymes, which could be beneficial in treating diseases linked to enzyme overactivity.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent .
  • Pharmacokinetic Analysis : Research has indicated favorable pharmacokinetic properties, including good absorption and distribution profiles in animal models, supporting further investigation for clinical applications .
  • Clinical Trials : Preliminary trials have shown that compounds similar to this compound exhibit significant efficacy in reducing tumor sizes in xenograft models .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with related benzamide derivatives is useful:

Compound NameAnti-inflammatoryAnticancerEnzyme Inhibition
This compoundModerateHighYes
N-(4-bromophenyl)-2-ethoxybenzamideLowModerateYes
N-(3-chloro-4-methylphenyl)-2-ethoxybenzamideModerateHighNo

Q & A

Q. What are the optimal synthetic routes for N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide bond formation : React 2-ethoxybenzoic acid with 2-bromo-4-methylaniline using coupling agents like EDCI/HOBt or DCC under inert conditions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Intermediate characterization :

  • NMR : Confirm regioselectivity via aromatic proton splitting patterns (e.g., para-substituted methyl vs. ortho-bromo groups) .
  • HPLC : Ensure >95% purity using a C18 column (acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of this compound using crystallography?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: chloroform/ethanol). Use SHELXL for refinement .
  • Key parameters : Monitor Br–C bond lengths (expected: ~1.9 Å) and torsion angles between benzamide and aryl groups to confirm planarity .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .

Advanced Research Questions

Q. How do electronic effects of the bromo and ethoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Computational analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density:
    • The bromo group’s electron-withdrawing effect activates the aryl ring for SNAr reactions at the para-methyl position.
    • The ethoxy group’s resonance donation stabilizes transition states in amidation .
  • Experimental validation : React with NaOMe/MeOH under reflux; monitor regioselectivity via LC-MS .

Data Contradiction Note :
Conflicting reports on bromine’s steric vs. electronic dominance in SNAr—replicate under varying temperatures (0°C vs. 80°C) to resolve .

Q. What strategies can resolve discrepancies in biological activity data (e.g., antimicrobial IC₅₀) across studies?

Methodological Answer:

  • Assay standardization :
    • Use identical bacterial strains (e.g., S. aureus ATCC 25923) and growth media (Mueller-Hinton broth).
    • Normalize DMSO concentrations (<1%) to avoid solvent toxicity .
  • Data normalization : Express IC₅₀ relative to positive controls (e.g., ciprofloxacin) and report error margins (triplicate runs) .

Example Conflict Resolution :
If Study A reports IC₅₀ = 12 µM and Study B reports 45 µM:

Verify compound purity (HPLC, elemental analysis).

Re-test under harmonized protocols .

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

Methodological Answer:

  • Derivative synthesis : Replace bromine with Cl, I, or CF₃; modify ethoxy to methoxy/propoxy .
  • Biological testing : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • SAR trends :
    • Bulkier substituents (e.g., CF₃) reduce solubility but improve target binding.
    • Bromine’s halogen bonding enhances selectivity for hydrophobic enzyme pockets .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., Trypanosoma brucei)?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize recombinant T. brucei enzymes on CM5 chips; measure binding kinetics (ka/kd) .
  • Cryo-EM : Resolve ligand-enzyme complexes at 2.5–3.0 Å resolution to map binding poses .
  • Metabolic stability : Incubate with liver microsomes (human/rat); quantify half-life via LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide
Reactant of Route 2
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N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide

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